molecular formula C18H28ClNO4 B4410841 1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride

1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4410841
M. Wt: 357.9 g/mol
InChI Key: KRTPGRYVQFRPBT-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinyl group, and an ethanone moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Properties

IUPAC Name

1-[3-methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-15(20)16-6-7-17(18(14-16)21-2)23-13-12-22-11-10-19-8-4-3-5-9-19;/h6-7,14H,3-5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTPGRYVQFRPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde . This intermediate is then subjected to further reactions to introduce the ethanone group and form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and ethanone groups can influence the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its solubility in aqueous solutions and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride
Reactant of Route 2
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1-[3-Methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride

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